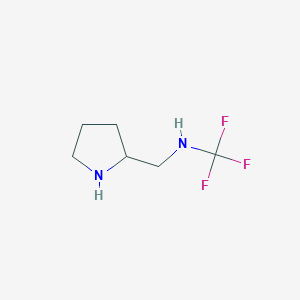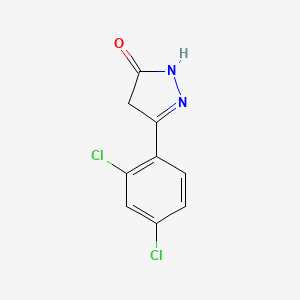
5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazolone ring substituted with a 2,4-dichlorophenyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to improved efficiency and yield. The use of continuous flow technology also minimizes the generation of waste and enhances the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- 2,4-Dichlorophenoxyacetic acid
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
5-(2,4-Dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the pyrazolone ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
63554-73-4 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O |
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(14)13-12-8/h1-3H,4H2,(H,13,14) |
Clave InChI |
YQVKBGGGAJYIAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


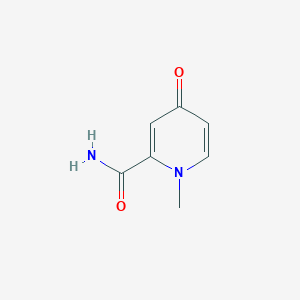
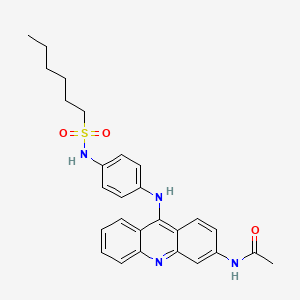
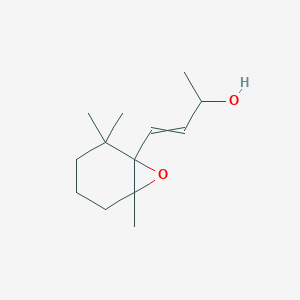
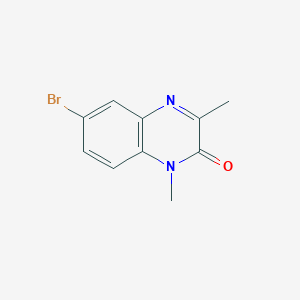
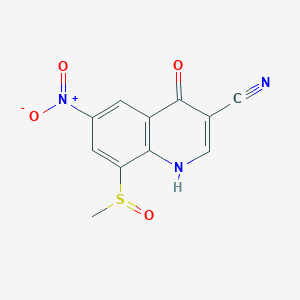
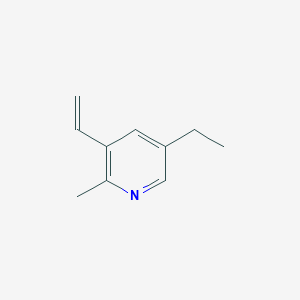

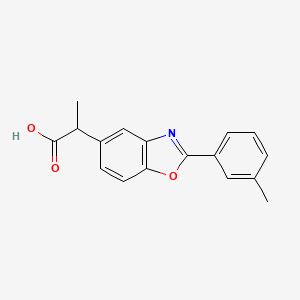

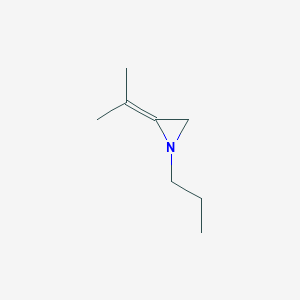
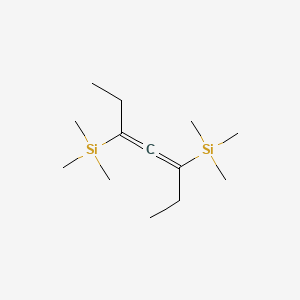
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
